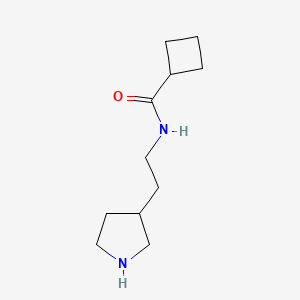
n-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide: is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to an ethyl chain, which is further connected to a cyclobutanecarboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions using reagents like ethyl bromide.
Formation of the Cyclobutanecarboxamide Group: The final step involves the formation of the cyclobutanecarboxamide group through the reaction of cyclobutanecarboxylic acid with the intermediate product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclobutanecarboxamide, resulting in the formation of corresponding alcohols.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atom of the pyrrolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Pyrrolidinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound with various biological activities.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of n-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the cyclobutanecarboxamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
- n-(2-(Pyrrolidin-3-yl)ethyl)cyclopentanecarboxamide
- n-(2-(Pyrrolidin-3-yl)ethyl)cyclohexanecarboxamide
- n-(2-(Pyrrolidin-3-yl)ethyl)cyclopropanecarboxamide
Uniqueness:
- The presence of the cyclobutanecarboxamide group provides unique steric and electronic properties compared to other cyclic carboxamides.
- The combination of the pyrrolidine ring and the cyclobutanecarboxamide group offers a distinct structural framework that can be exploited for various applications.
Eigenschaften
Molekularformel |
C11H20N2O |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
N-(2-pyrrolidin-3-ylethyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c14-11(10-2-1-3-10)13-7-5-9-4-6-12-8-9/h9-10,12H,1-8H2,(H,13,14) |
InChI-Schlüssel |
IUNHZNBNNLBNDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(=O)NCCC2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















